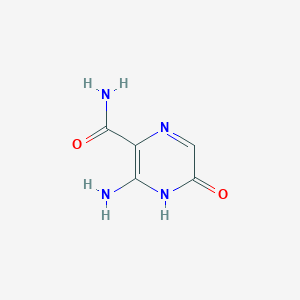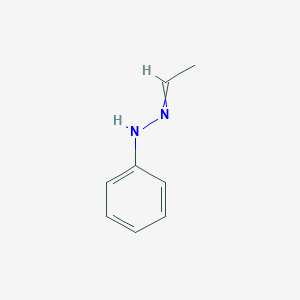
Acetaldehyde phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde phenylhydrazone: is an organic compound with the molecular formula C8H10N2. It is a Schiff base derived from the condensation of aniline and acetaldehyde. This compound is characterized by the presence of an imine group (C=N) attached to an aniline moiety. Schiff bases, including this compound, are known for their versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetaldehyde phenylhydrazone can be synthesized through the condensation reaction between aniline and acetaldehyde. The reaction typically occurs under mild conditions, often at room temperature and atmospheric pressure. The process involves the nucleophilic attack of the amine group of aniline on the carbonyl carbon of acetaldehyde, followed by the elimination of water to form the imine bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The starting materials, aniline and acetaldehyde, are fed into the reactor, where they undergo the condensation reaction in the presence of a catalyst, if necessary.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetaldehyde phenylhydrazone can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The imine group in this compound can be reduced to form secondary amines.
Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products:
Oxidation: Products may include nitroso compounds or nitro compounds.
Reduction: The major product is the corresponding secondary amine.
Substitution: Depending on the substituent introduced, products can vary widely, including nitroanilines, haloanilines, and sulfonated anilines.
Applications De Recherche Scientifique
Chemistry: Acetaldehyde phenylhydrazone is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology and Medicine: Schiff bases, including this compound, have been investigated for their biological activities. They exhibit antimicrobial, antifungal, and anticancer properties, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the production of colorants for textiles and other materials.
Mécanisme D'action
The mechanism of action of Acetaldehyde phenylhydrazone largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The imine group (C=N) plays a crucial role in the coordination with metal ions, facilitating the formation of stable complexes.
Comparaison Avec Des Composés Similaires
N-benzylideneaniline: Another Schiff base derived from aniline and benzaldehyde.
N-(phenylmethylene)aniline: Similar structure but with a different aldehyde component.
N-(methylideneamino)aniline: Derived from aniline and formaldehyde.
Uniqueness: Acetaldehyde phenylhydrazone is unique due to the presence of the ethylidene group, which imparts distinct chemical properties compared to other Schiff bases
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
N-(ethylideneamino)aniline |
InChI |
InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3 |
Clé InChI |
KURBTRNHGDQKOS-UHFFFAOYSA-N |
SMILES canonique |
CC=NNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


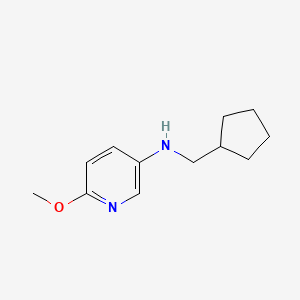

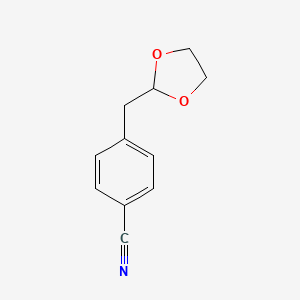
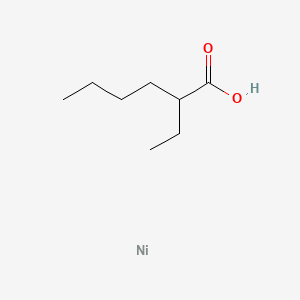
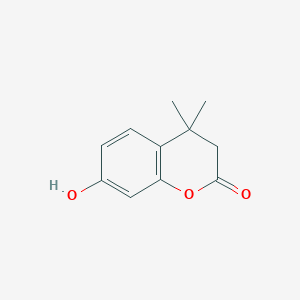
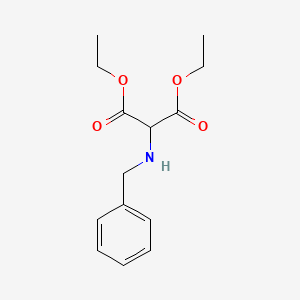
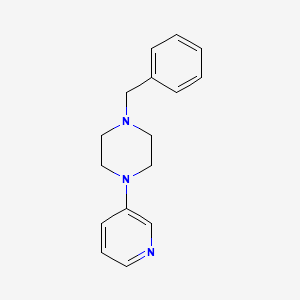
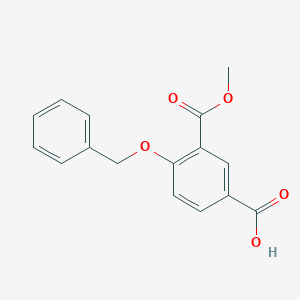
![2-(4-Chlorophenyl)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B8656346.png)
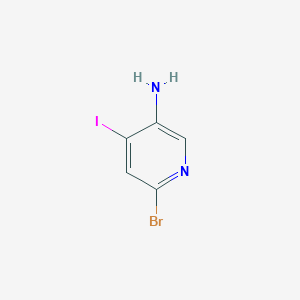
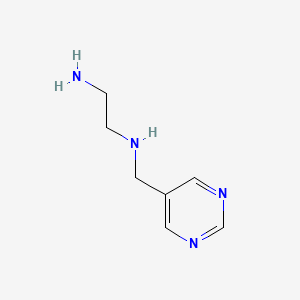
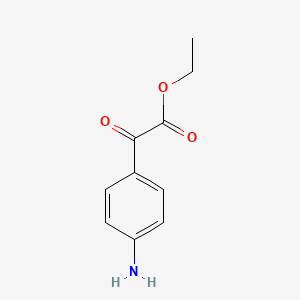
![Imidazo[1,2-a]quinoxaline-2-carboxaldehyde](/img/structure/B8656381.png)
